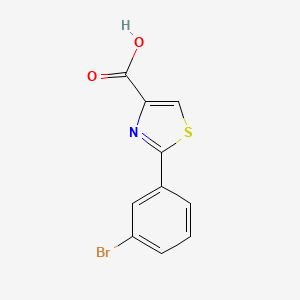

2-(3-Bromophenyl)thiazole-4-carboxylic acid

Übersicht

Beschreibung

2-(3-Bromophenyl)thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a bromophenyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromobenzaldehyde with thiosemicarbazide to form a thiazole intermediate, which is then oxidized to yield the desired carboxylic acid .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution Reactions

The bromine atom at the 3-position of the phenyl ring undergoes nucleophilic substitution under specific conditions:

This reactivity enables modular derivatization for drug discovery and materials science applications.

Carboxylic Acid Functionalization

The 4-carboxylic acid group participates in condensation and coupling reactions:

Table 2: Key Reactions of the Carboxylic Acid Group

These transformations enhance solubility and bioavailability in medicinal chemistry applications.

Thiazole Ring Modifications

The thiazole core undergoes electrophilic and redox reactions:

Table 3: Thiazole-Specific Reactions

These modifications alter electronic properties and biological activity profiles.

Cross-Coupling Reactions

The bromophenyl group facilitates palladium-catalyzed cross-couplings:

These reactions enable rapid diversification of the core structure for high-throughput screening.

Interaction with Biomolecules

The compound interacts with biological targets through:

-

Hydrogen bonding : Carboxylic acid group binds to enzyme active sites (e.g., kinase inhibitors)

-

Halogen bonding : Bromine participates in non-covalent interactions with protein residues

-

π-Stacking : Aromatic systems engage with DNA/RNA bases in therapeutic contexts

Stability and Degradation Pathways

Critical stability data under physiological conditions:

| Condition | Half-Life | Degradation Products |

|---|---|---|

| pH 7.4 buffer, 37°C | 48 hr | Decarboxylated thiazole, debrominated aryl |

| UV light (254 nm) | 6 hr | Sulfur-oxidized byproducts |

| Liver microsomes | 2 hr | Glucuronidated metabolites |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Applications:

- Antimicrobial Activity: Compounds with thiazole rings often exhibit significant antimicrobial properties. Research has shown that derivatives of 2-(3-Bromophenyl)thiazole-4-carboxylic acid can inhibit various bacterial strains, making it a candidate for antibiotic development .

- Anticancer Potential: The compound's structure allows it to interact with biological targets involved in cancer pathways. Studies indicate that it may inhibit specific enzymes linked to tumor growth.

Case Study:

A study demonstrated the effectiveness of thiazole derivatives in inhibiting bacterial enzyme activity, showcasing the potential of this compound as a lead compound in developing new antibiotics .

Agricultural Chemicals

Key Applications:

- Pesticide Formulation: The compound is utilized in creating effective pesticides and herbicides due to its ability to modify biological pathways in pests .

- Crop Protection: Its application enhances agricultural productivity by providing solutions for pest control and crop health management .

Data Table:

| Application Type | Compound Effectiveness | Target Organisms |

|---|---|---|

| Pesticides | High | Insects |

| Herbicides | Moderate | Weeds |

Material Science

Key Applications:

- Polymer Development: Research explores the use of this compound in developing new materials that require specific thermal and chemical resistance properties .

- Coatings: The compound's properties make it suitable for formulating advanced coatings with enhanced durability .

Biological Research

Key Applications:

- Enzyme Inhibition Studies: The compound is employed in research focused on understanding enzyme inhibition mechanisms, contributing to insights into metabolic pathways.

- Receptor Binding Studies: Its interaction with biological receptors is crucial for developing drugs targeting specific pathways.

Case Study:

Research on enzyme inhibitors using this compound highlighted its potential to modulate receptor activity, providing valuable data for drug design.

Analytical Chemistry

Key Applications:

- Standard Reference Material: The compound serves as a standard reference material in analytical methods, aiding in the accurate quantification of similar compounds in complex mixtures .

- Quality Control: Its use in quality control processes ensures the reliability of analytical results in research laboratories .

Wirkmechanismus

The mechanism of action of 2-(3-Bromophenyl)thiazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites, modulating the activity of enzymes or receptors. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

- 2-(4-Bromophenyl)thiazole-4-carboxylic acid

- 2-(3-Chlorophenyl)thiazole-4-carboxylic acid

- 2-(3-Methylphenyl)thiazole-4-carboxylic acid

Comparison: 2-(3-Bromophenyl)thiazole-4-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Compared to its chlorinated or methylated analogs, the brominated compound may exhibit different electronic properties and steric effects, leading to distinct chemical and biological behaviors .

Biologische Aktivität

2-(3-Bromophenyl)thiazole-4-carboxylic acid is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes existing research on the biological activity of this compound, focusing on its anticancer, antibacterial, and antiviral properties.

The molecular formula of this compound is . The compound features a thiazole ring, which is known for its role in various biological activities due to its ability to interact with multiple biological targets.

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including this compound, as anticancer agents.

Key Findings:

- A structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring can significantly enhance cytotoxicity against cancer cell lines. For instance, compounds with a similar structure exhibited IC50 values in the low nanomolar range against prostate cancer and melanoma cells, suggesting potent antiproliferative effects .

- In particular, derivatives with electron-donating groups at specific positions on the phenyl ring showed increased activity. For example, a compound related to this compound demonstrated an IC50 value as low as against various cancer cell lines .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | Prostate Cancer | < 0.5 |

| Related Thiazole Derivative | Melanoma | 0.021 - 0.071 |

| ATCAA-1 | Leukemia | 0.124 |

| ATCAA-1 | Non-Small Cell Lung | 3.81 |

Antibacterial Activity

The antibacterial properties of thiazole compounds have also been extensively studied. Research indicates that derivatives like this compound can inhibit both Gram-positive and Gram-negative bacteria.

Key Findings:

- Compounds containing thiazole rings have shown significant antibacterial activity against strains such as Pseudomonas aeruginosa, with some showing better efficacy than traditional antibiotics like penicillin .

- The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Table 2: Antibacterial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | < 10 |

| Related Thiazole Derivative | Escherichia coli | < 15 |

| N-(tert-butoxycarbonyl) derivative | Pseudomonas aeruginosa | < 5 |

Antiviral Activity

The antiviral potential of thiazoles has been explored, particularly in targeting flavivirus infections.

Key Findings:

- Studies have shown that phenylthiazoles can inhibit flavivirus replication through interactions with viral proteins essential for their lifecycle .

- The SAR analysis revealed that modifications at specific positions on the thiazole ring significantly impacted antiviral potency.

Table 3: Antiviral Activity of Thiazole Derivatives

| Compound | Virus Type | EC50 (µM) |

|---|---|---|

| This compound | Flavivirus | < 20 |

| Related Thiazole Derivative | Dengue Virus | < 15 |

Eigenschaften

IUPAC Name |

2-(3-bromophenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2S/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGDWWUCHYPAKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655500 | |

| Record name | 2-(3-Bromophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886369-02-4 | |

| Record name | 2-(3-Bromophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.